molecular formula C11H10F2O3 B2809349 Methyl 4-(2,5-difluorophenyl)-4-oxobutanoate CAS No. 1248400-97-6

Methyl 4-(2,5-difluorophenyl)-4-oxobutanoate

Cat. No.: B2809349
CAS No.: 1248400-97-6
M. Wt: 228.195
InChI Key: VQTFRRHQPVCEPJ-UHFFFAOYSA-N
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Description

Methyl 4-(2,5-difluorophenyl)-4-oxobutanoate is an organic compound with the molecular formula C11H10F2O3 It is characterized by the presence of a difluorophenyl group attached to a butanoate ester

Scientific Research Applications

Methyl 4-(2,5-difluorophenyl)-4-oxobutanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(2,5-difluorophenyl)-4-oxobutanoate typically involves the esterification of 4-(2,5-difluorophenyl)-4-oxobutanoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques, such as chromatography, ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(2,5-difluorophenyl)-4-oxobutanoate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The difluorophenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products Formed

    Oxidation: 4-(2,5-Difluorophenyl)-4-oxobutanoic acid.

    Reduction: Methyl 4-(2,5-difluorophenyl)-4-hydroxybutanoate.

    Substitution: Various substituted derivatives depending on the electrophile used.

Mechanism of Action

The mechanism of action of Methyl 4-(2,5-difluorophenyl)-4-oxobutanoate involves its interaction with specific molecular targets. The difluorophenyl group can interact with enzymes and receptors, potentially inhibiting their activity. The ester group allows for easy hydrolysis, releasing the active compound in biological systems. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-(2,4-difluorophenyl)-4-oxobutanoate
  • Methyl 4-(3,5-difluorophenyl)-4-oxobutanoate
  • Methyl 4-(2,5-dichlorophenyl)-4-oxobutanoate

Uniqueness

Methyl 4-(2,5-difluorophenyl)-4-oxobutanoate is unique due to the specific positioning of the fluorine atoms on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The presence of two fluorine atoms enhances the compound’s stability and lipophilicity, making it a valuable intermediate in various synthetic and research applications.

Properties

IUPAC Name

methyl 4-(2,5-difluorophenyl)-4-oxobutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10F2O3/c1-16-11(15)5-4-10(14)8-6-7(12)2-3-9(8)13/h2-3,6H,4-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQTFRRHQPVCEPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCC(=O)C1=C(C=CC(=C1)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10F2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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